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molecular formula C12H13IO5 B474827 Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate CAS No. 428490-71-5

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Cat. No. B474827
M. Wt: 364.13g/mol
InChI Key: ZHWASNOLNDLDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212196B2

Procedure details

The compound was prepared according to general procedure E with 5-iodovanillin (1.8 mmol) in dry acetone (25 ml), anhydrous K2CO3 (2.4 mmol), and ethylbromoacetate (2.7 mmol) at reflux for 1 h15. Ethanol was added and evaporated by azeotropic distillation with ethylbromoacetate. 673 mg of crude product were obtained and purified by silica gel chromatography (eluent dichloromethane). 320 mg of purified compound were obtained (49% yield). 1H NMR (250 MHz, CD3COCD3): δ 1.28 (t, J=7.2 Hz, 3H), 3.97 (s, 3H), 4.23 (q, J=7.2 Hz, 2H), 4.85 (s, 2H), 7.55 (s, 1H), 7.95 (s, 1H), 9.90 (s, 1H) 13C NMR (126 MHz, CD3COCD3): δ 15.2, 57.4, 62.1, 70.5, 92.4, 113.9, 135.1, 135.5, 153.1, 169.4, 191.1. MS (ESI): m/z 364.9 [M+H]+.
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mmol
Type
reactant
Reaction Step Two
Quantity
2.7 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
49%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([OH:12])=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8].C([O-])([O-])=O.[K+].[K+].[CH2:19]([O:21][C:22](=[O:25])[CH2:23]Br)[CH3:20].C(O)C>CC(C)=O>[I:1][C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[CH:5]=[C:4]([O:10][CH3:11])[C:3]=1[O:12][CH2:23][C:22]([O:21][CH2:19][CH3:20])=[O:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.8 mmol
Type
reactant
Smiles
IC=1C(=C(C=C(C=O)C1)OC)O
Step Two
Name
Quantity
2.4 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
2.7 mmol
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h15
CUSTOM
Type
CUSTOM
Details
evaporated by azeotropic distillation with ethylbromoacetate
CUSTOM
Type
CUSTOM
Details
673 mg of crude product were obtained
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluent dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(OCC(=O)OCC)C(=CC(=C1)C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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